3,4-Dimethylpentan-2-ol
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Overview
Description
3,4-Dimethylpentan-2-ol is an organic compound with the molecular formula C7H16O. It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a pentane chain, which is substituted with two methyl groups at the third and fourth positions. This compound is known for its unique structural properties and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dimethylpentan-2-ol can be synthesized through several methods. One common approach involves the reaction of tert-amyl chloride with propionaldehyde, followed by dehydration to produce 3,3-dimethylpent-2-ene, which is then hydrogenated to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation of the corresponding ketone or aldehyde under controlled conditions. The process typically requires specific catalysts, such as palladium or platinum, and is conducted at elevated temperatures and pressures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: It can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2) are employed for substitution reactions.
Major Products Formed
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alkanes.
Substitution: Results in the formation of alkyl halides.
Scientific Research Applications
3,4-Dimethylpentan-2-ol has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3,4-dimethylpentan-2-ol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and behavior in various chemical and biological systems. The hydroxyl group plays a crucial role in its reactivity, enabling it to undergo oxidation, reduction, and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethylpentan-2-ol
- 3,3-Dimethylpentan-2-ol
- 2,4-Dimethylpentan-3-ol
Uniqueness
3,4-Dimethylpentan-2-ol is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. Compared to similar compounds, it exhibits different reactivity patterns and applications, making it valuable in specific industrial and research contexts .
Properties
CAS No. |
64502-86-9 |
---|---|
Molecular Formula |
C7H16O |
Molecular Weight |
116.20 g/mol |
IUPAC Name |
3,4-dimethylpentan-2-ol |
InChI |
InChI=1S/C7H16O/c1-5(2)6(3)7(4)8/h5-8H,1-4H3 |
InChI Key |
SODKTKJZYBOMMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C(C)O |
Origin of Product |
United States |
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